molecular formula C20H26N2O6 B14792352 (3AS,6AS)-2-(Benzyloxycarbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-C]pyrrole-3A-carboxylic acid

(3AS,6AS)-2-(Benzyloxycarbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-C]pyrrole-3A-carboxylic acid

Cat. No.: B14792352
M. Wt: 390.4 g/mol
InChI Key: DYRQRALIILPPRO-MBABXSBOSA-N
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Description

(3aS,6aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid: is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structural features, including a pyrrolo[3,4-c]pyrrole core, which is a bicyclic structure, and multiple functional groups such as benzyloxycarbonyl and tert-butoxycarbonyl.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3aS,6aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the pyrrolo[3,4-c]pyrrole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzyloxycarbonyl group: This step often involves the use of benzyl chloroformate in the presence of a base.

    Introduction of the tert-butoxycarbonyl group: This is typically done using tert-butyl chloroformate under basic conditions.

    Final carboxylation:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The functional groups present in the compound make it susceptible to various substitution reactions, such as nucleophilic substitution at the benzyloxycarbonyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

Biology: In biological research, this compound can be used as a probe to study various biochemical pathways, particularly those involving pyrrolo[3,4-c]pyrrole derivatives.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3aS,6aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

    (3aS,6aS)-2-((Benzyloxy)carbonyl)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid: Lacks the tert-butoxycarbonyl group.

    (3aS,6aS)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid: Lacks the benzyloxycarbonyl group.

Uniqueness: The presence of both benzyloxycarbonyl and tert-butoxycarbonyl groups in (3aS,6aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid provides it with unique chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H26N2O6

Molecular Weight

390.4 g/mol

IUPAC Name

(3aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylmethoxycarbonyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid

InChI

InChI=1S/C20H26N2O6/c1-19(2,3)28-18(26)22-10-15-9-21(12-20(15,13-22)16(23)24)17(25)27-11-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,23,24)/t15?,20-/m0/s1

InChI Key

DYRQRALIILPPRO-MBABXSBOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2CN(C[C@@]2(C1)C(=O)O)C(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CN(CC2(C1)C(=O)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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